![molecular formula C14H12Cl3NO B1385181 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline CAS No. 356537-24-1](/img/structure/B1385181.png)
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline
Overview
Description
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline, also known as DCNE, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is derived from aniline, a common aromatic amine. DCNE is a colorless to yellow-colored solid that has a characteristic odor. It is readily soluble in water and many organic solvents, and has a melting point of around 100°C.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Processes : Research has been conducted on the synthesis of similar compounds, such as the high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene to synthesize related anilines, indicating potential methods for synthesizing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Wen Zi-qiang, 2007).
- Crystallographic Analysis : Studies like the crystallographic analysis of similar aniline derivatives provide insights into the molecular structure and bonding characteristics, which are essential for understanding the properties of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (B. Su, Jia-Xiang Wang, Xiang-Yun Liu, Qian-Ding Li, 2013).
Spectroscopic and Theoretical Investigations
- Spectroscopic Studies : Spectroscopic methods (FT-IR and UV-Vis) have been utilized to study the structural and electronic properties of related aniline compounds, providing a framework for analyzing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Ümit Ceylan, Gonca Özdemir Tarı, H. Gökce, E. Ağar, 2016).
- Theoretical Modelling : Computational methods like DFT (Density Functional Theory) have been applied to understand the molecular geometry and electronic structure of similar compounds, which can be extrapolated to study 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Mirta Finazzi, R. Piovoso, N. E. Massa, A. Jubert, G. Romanelli, J. Jios, J. Autino, 2003).
Polymer Chemistry and Material Science
- Polymer Synthesis : Research on the synthesis of novel polymers using related aniline derivatives suggests potential applications in creating new polymeric materials from 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline (Leyla Shahhosseini, M. Nateghi, M. Kazemipour, M. B. Zarandi, 2016).
- Electrochemical Applications : Studies on the electrochemical deposition and characterization of polymers related to aniline compounds highlight the potential for 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline in applications like sensor technology and electrochemical devices (G. El-Enany, Ghanem, M. A. El-Ghaffar, 2010).
properties
IUPAC Name |
3,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c15-10-1-4-12(5-2-10)19-8-7-18-11-3-6-13(16)14(17)9-11/h1-6,9,18H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBLYRUGSUPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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